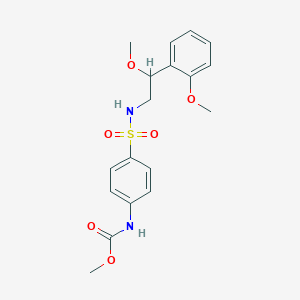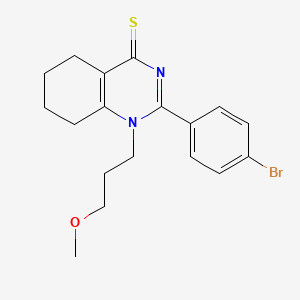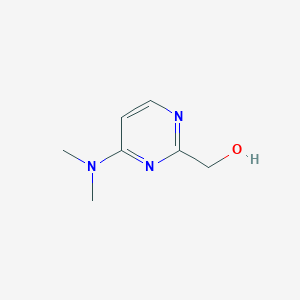
(4-(Dimethylamino)pyrimidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dimethylamino)pyrimidin-2-yl)methanol, also known as DMCM, is a chemical compound that has been used in various scientific research applications. DMCM is a potent and selective antagonist of the GABA(A) receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation.
Aplicaciones Científicas De Investigación
(4-(Dimethylamino)pyrimidin-2-yl)methanol has been used in various scientific research applications, including the study of the GABA(A) receptor and its role in anxiety and sleep disorders. (4-(Dimethylamino)pyrimidin-2-yl)methanol has also been used to investigate the effects of GABA(A) receptor antagonists on the central nervous system and to develop new drugs for the treatment of anxiety and sleep disorders.
Mecanismo De Acción
(4-(Dimethylamino)pyrimidin-2-yl)methanol is a potent and selective antagonist of the GABA(A) receptor, which means that it binds to the receptor and prevents the activation of the receptor by GABA. GABA is a neurotransmitter that is involved in the regulation of anxiety, sleep, and muscle relaxation. By blocking the activation of the GABA(A) receptor, (4-(Dimethylamino)pyrimidin-2-yl)methanol can increase anxiety and decrease sleep and muscle relaxation.
Biochemical and Physiological Effects:
(4-(Dimethylamino)pyrimidin-2-yl)methanol has been shown to have a number of biochemical and physiological effects. In animal studies, (4-(Dimethylamino)pyrimidin-2-yl)methanol has been shown to increase anxiety and decrease sleep and muscle relaxation. (4-(Dimethylamino)pyrimidin-2-yl)methanol has also been shown to have anticonvulsant and analgesic effects. These effects are likely due to the blockade of the GABA(A) receptor by (4-(Dimethylamino)pyrimidin-2-yl)methanol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-(Dimethylamino)pyrimidin-2-yl)methanol in lab experiments is that it is a potent and selective antagonist of the GABA(A) receptor, which makes it a useful tool for studying the role of the GABA(A) receptor in anxiety and sleep disorders. However, one limitation of using (4-(Dimethylamino)pyrimidin-2-yl)methanol is that it can have off-target effects on other receptors and enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving (4-(Dimethylamino)pyrimidin-2-yl)methanol. One direction is to develop new drugs that target the GABA(A) receptor for the treatment of anxiety and sleep disorders. Another direction is to investigate the effects of GABA(A) receptor antagonists on other neurotransmitter systems and to develop new drugs that target these systems. Finally, future research could focus on developing new methods for synthesizing and purifying (4-(Dimethylamino)pyrimidin-2-yl)methanol, as well as improving our understanding of its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
(4-(Dimethylamino)pyrimidin-2-yl)methanol can be synthesized through a multi-step process involving the reaction of 2,4-diaminopyrimidine with formaldehyde and dimethylamine. The resulting product is then reduced using sodium borohydride to yield (4-(Dimethylamino)pyrimidin-2-yl)methanol. The purity of (4-(Dimethylamino)pyrimidin-2-yl)methanol can be improved through recrystallization and chromatography techniques.
Propiedades
IUPAC Name |
[4-(dimethylamino)pyrimidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10(2)7-3-4-8-6(5-11)9-7/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQAWVNYXKTLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone](/img/structure/B2601099.png)
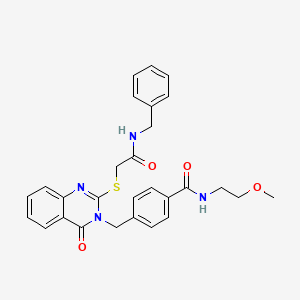
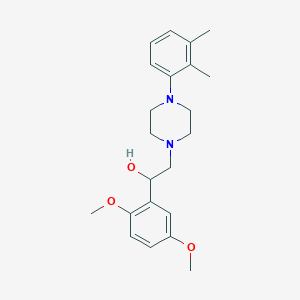
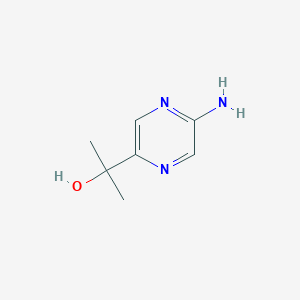
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2601103.png)
![Methyl (E)-4-[2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2601105.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2601106.png)

![(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2601109.png)
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/no-structure.png)
